Zinc bis(piperidine-1-carbodithioate)

Catalog No.
S1509886
CAS No.
13878-54-1
M.F
C12H20N2S4Zn
M. Wt
386.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc bis(piperidine-1-carbodithioate)

CAS Number

13878-54-1

Product Name

Zinc bis(piperidine-1-carbodithioate)

IUPAC Name

zinc;piperidine-1-carbodithioate

Molecular Formula

C12H20N2S4Zn

Molecular Weight

386.0 g/mol

InChI

InChI=1S/2C6H11NS2.Zn/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2

InChI Key

YBKBEKGVHFHCRI-UHFFFAOYSA-L

SMILES

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2]

Canonical SMILES

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2]

Isomeric SMILES

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2]

Analytical Reagent:

  • Zinc bis(piperidine-1-carbodithioate) has been explored as an analytical reagent for the determination of fatty acids. Its ability to complex with metal ions, including those associated with fatty acids, makes it a potential tool for their detection and quantification. Source: Cymit Quimica:

Viscosity Modifier:

  • Research suggests that zinc bis(piperidine-1-carbodithioate) can act as a viscosity modifier for certain materials. This property could be beneficial in various applications, such as modifying the flow behavior of fluids or improving the processing characteristics of materials. Source: Cymit Quimica:

Cross-linking Agent:

  • Studies have investigated the potential of zinc bis(piperidine-1-carbodithioate) as a cross-linking agent for polymers. Cross-linking involves the formation of bonds between polymer chains, which can influence the material's properties such as strength and stability. Source: Cymit Quimica:

Zinc bis(piperidine-1-carbodithioate) is a chemical compound characterized by the molecular formula C12H20N2S4ZnC_{12}H_{20}N_{2}S_{4}Zn and a molecular weight of 386 g/mol. This compound is a coordination complex formed between zinc ions and piperidine-1-carbodithioate ligands, which are sulfur-containing compounds known for their chelating properties. Typically, it appears as a solid at room temperature and exhibits limited solubility in water, although it can dissolve in organic solvents such as dimethylformamide and dichloromethane. The complex often displays vibrant colors ranging from yellow to orange due to electronic transitions involving the dithiocarbamate ligands .

, including:

  • Ligand Exchange Reactions: It can act as a precursor for synthesizing other zinc complexes through ligand exchange mechanisms.
  • Formation of Polynuclear Complexes: The dithiocarbamate ligands can function as bridging agents, leading to the creation of polynuclear complexes.
  • Thermal Decomposition: Upon heating, this compound may decompose to yield zinc sulfide, showcasing its thermal stability characteristics.

The biological activity of zinc bis(piperidine-1-carbodithioate) is primarily attributed to its dithiocarbamate ligands. These ligands are known to inhibit enzyme activity by chelating essential metal ions required for enzymatic function. This property suggests potential applications in antimicrobial treatments, where the compound may disrupt microbial enzyme systems. Additionally, the interaction with metal ions can influence various biological processes, making it a subject of interest in pharmacological research.

The synthesis of zinc bis(piperidine-1-carbodithioate) typically involves the reaction of zinc(II) salts with piperidine-1-carbodithioate salts. Commonly employed zinc(II) salts include zinc chloride and zinc acetate. The general procedure is as follows:

  • Prepare a solution of the zinc(II) salt in a polar solvent (e.g., water or ethanol).
  • Add an equimolar amount of a piperidine-1-carbodithioate salt (such as sodium or potassium piperidine-1-carbodithioate) to the solution.
  • Stir the mixture at room temperature or under reflux conditions until the reaction is complete.
  • The product typically precipitates out of the solution, allowing for straightforward isolation and purification.

Zinc bis(piperidine-1-carbodithioate) has several notable applications:

  • Agriculture: It may be utilized as a fungicide or pesticide due to its antimicrobial properties.
  • Materials Science: The compound has potential uses in creating advanced materials through coordination chemistry.
  • Pharmaceuticals: Its biological activity suggests applications in drug development, particularly in targeting metal-dependent enzymes.

Interaction studies have shown that zinc bis(piperidine-1-carbodithioate) can effectively chelate metal ions, which is crucial for its biological activity. These interactions can inhibit various enzymatic processes in microorganisms and potentially affect mammalian systems as well. Understanding these interactions is vital for assessing both efficacy and safety in potential applications.

Zinc bis(piperidine-1-carbodithioate) shares structural and functional characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Zinc bis(dithiocarbamate)VariesGeneral category; various dithiocarbamate ligands
Zinc dimethyl dithiocarbamateC₆H₁₄N₂S₂ZnMore soluble; used primarily in agriculture
Zinc diethyl dithiocarbamateC₈H₁₈N₂S₂ZnSimilar antimicrobial properties; different alkyl groups
Zinc bis(benzyl dithiocarbamate)C₁₄H₁₈N₂S₂ZnExhibits unique solubility characteristics

Zinc bis(piperidine-1-carbodithioate) is unique due to its specific ligand structure, which influences its solubility and biological activity compared to other dithiocarbamate complexes. The presence of piperidine enhances its chelating ability while potentially modulating its interaction with biological systems .

Hydrogen Bond Acceptor Count

4

Exact Mass

383.980075 g/mol

Monoisotopic Mass

383.980075 g/mol

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13878-54-1

General Manufacturing Information

Zinc, bis(1-piperidinecarbodithioato-.kappa.S1,.kappa.S1')-, (T-4)-: ACTIVE

Dates

Last modified: 04-14-2024

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